molecular formula C31H29N5O5 B11462110 Ethyl 6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)oxy]methyl}-4-(4-methoxyphenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)oxy]methyl}-4-(4-methoxyphenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11462110
M. Wt: 551.6 g/mol
InChI Key: KACOLFDYYSNETE-UHFFFAOYSA-N
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Description

Ethyl 6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)oxy]methyl}-4-(4-methoxyphenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a unique combination of triazine and pyrimidine moieties

Preparation Methods

The synthesis of Ethyl 6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)oxy]methyl}-4-(4-methoxyphenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the triazine and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include anhydrous potassium carbonate, acetone, and various dithiols or amines . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)oxy]methyl}-4-(4-methoxyphenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The triazine and pyrimidine moieties play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)oxy]methyl}-4-(4-methoxyphenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C31H29N5O5

Molecular Weight

551.6 g/mol

IUPAC Name

ethyl 4-[(5,6-diphenyl-1,2,4-triazin-3-yl)oxymethyl]-6-(4-methoxyphenyl)-3-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C31H29N5O5/c1-4-40-29(37)25-24(36(2)31(38)33-26(25)22-15-17-23(39-3)18-16-22)19-41-30-32-27(20-11-7-5-8-12-20)28(34-35-30)21-13-9-6-10-14-21/h5-18,26H,4,19H2,1-3H3,(H,33,38)

InChI Key

KACOLFDYYSNETE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)OC)C)COC3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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